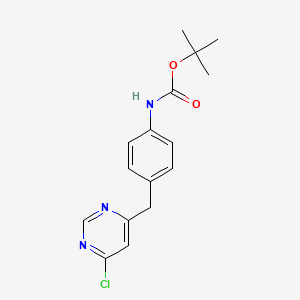
Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate
Descripción general
Descripción
Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate is a chemical compound with a complex structure that includes a pyrimidine ring, a phenyl group, and a carbamic acid ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate typically involves multiple steps, starting with the preparation of the pyrimidine ring and the phenyl group. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction involving appropriate precursors.
Attachment of the Phenyl Group: This step often involves a substitution reaction where the phenyl group is introduced to the pyrimidine ring.
Esterification: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Intermetallic Compounds: These compounds, although different in nature, share some structural similarities.
Uniqueness
What sets Tert-butyl 4-((6-chloropyrimidin-4-yl)methyl)phenylcarbamate apart is its unique combination of a pyrimidine ring and a phenyl group, which imparts distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse fields of research make it a compound of significant interest.
Propiedades
Fórmula molecular |
C16H18ClN3O2 |
|---|---|
Peso molecular |
319.78 g/mol |
Nombre IUPAC |
tert-butyl N-[4-[(6-chloropyrimidin-4-yl)methyl]phenyl]carbamate |
InChI |
InChI=1S/C16H18ClN3O2/c1-16(2,3)22-15(21)20-12-6-4-11(5-7-12)8-13-9-14(17)19-10-18-13/h4-7,9-10H,8H2,1-3H3,(H,20,21) |
Clave InChI |
WTVQBLLICLAKDN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CC2=CC(=NC=N2)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
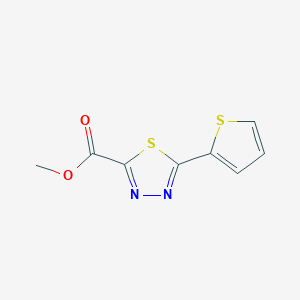
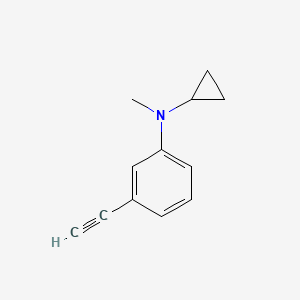
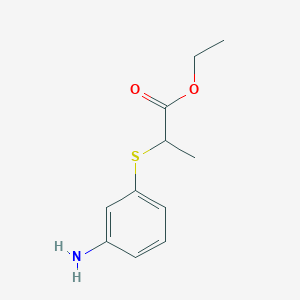
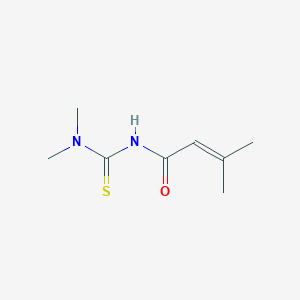
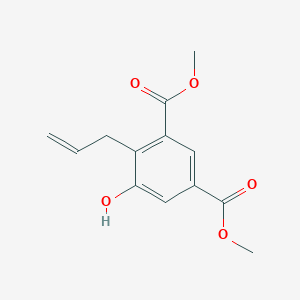
![3-(5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-3-oxo-propionitrile](/img/structure/B8383796.png)
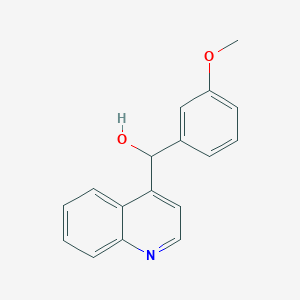
![2-[3-(1H-Imidazol-1-yl)phenoxy]ethanol](/img/structure/B8383799.png)
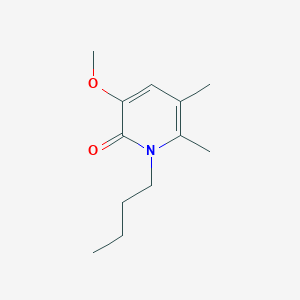
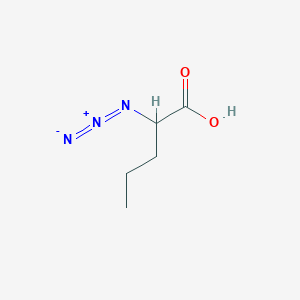
![3-[N-methyl-N-(2-{3,4-dimethoxy-phenyl}-ethyl)amino]-propanol](/img/structure/B8383817.png)
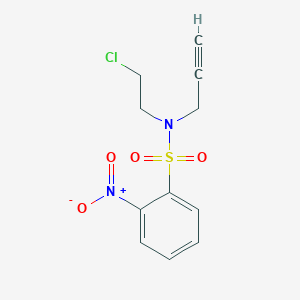
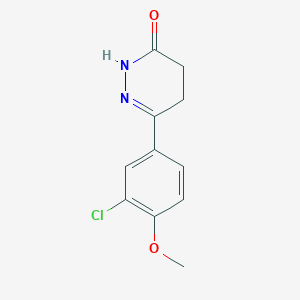
![Benzoic acid, 4-[(1R)-3,3-difluorocyclopentyl]-](/img/structure/B8383830.png)
